molecular formula C15H16N2O5S B254386 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine

1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine

Katalognummer: B254386
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: DLGRTBVJMPHTEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine is a complex organic compound that features a chromenone core structure with a piperazine sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine typically involves the reaction of 4-acetylpiperazine with a sulfonyl chloride derivative, followed by cyclization to form the chromenone core. The reaction conditions often require the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the chromenone core may participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 6-[(4-methyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
  • 6-[(4-ethyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
  • 6-[(4-phenyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one

Comparison: Compared to its analogs, 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C15H16N2O5S

Molekulargewicht

336.4 g/mol

IUPAC-Name

6-(4-acetylpiperazin-1-yl)sulfonylchromen-2-one

InChI

InChI=1S/C15H16N2O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-3-4-14-12(10-13)2-5-15(19)22-14/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

DLGRTBVJMPHTEO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Kanonische SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.